

Application Notes and Protocols for A-005 in Neuroinflammatory Disease Research

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Compound of Interest

Compound Name: HZ-A-005

Cat. No.: B15073631

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These application notes provide a summary of the publicly available information on A-005, a potent and selective allosteric inhibitor of Tyrosine Kinase 2 (TYK2), and its potential application in the research of neuroinflammatory and neurodegenerative diseases, with a primary focus on Multiple Sclerosis (MS).

Introduction to A-005

A-005 is a first-in-class, central nervous system (CNS) penetrant, allosteric inhibitor of TYK2.^[1]^[2] Developed by Alumis Inc., it is an oral therapy designed for maximal TYK2 inhibition to address inflammation within the CNS and the periphery.^[1]^[3] TYK2 is a member of the Janus kinase (JAK) family and plays a crucial role in mediating signaling pathways of key pro-inflammatory cytokines, including Interleukin-23 (IL-23), Interleukin-12 (IL-12), and Type 1 Interferon (IFN- α).^[2] By inhibiting TYK2, A-005 aims to block these pro-inflammatory signals that are implicated in the pathology of various immune-mediated diseases, including neuroinflammatory conditions like MS.^[1]^[2]

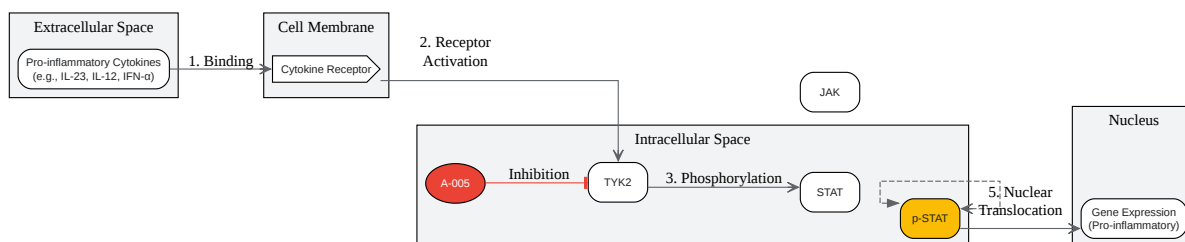
Quantitative Data Summary

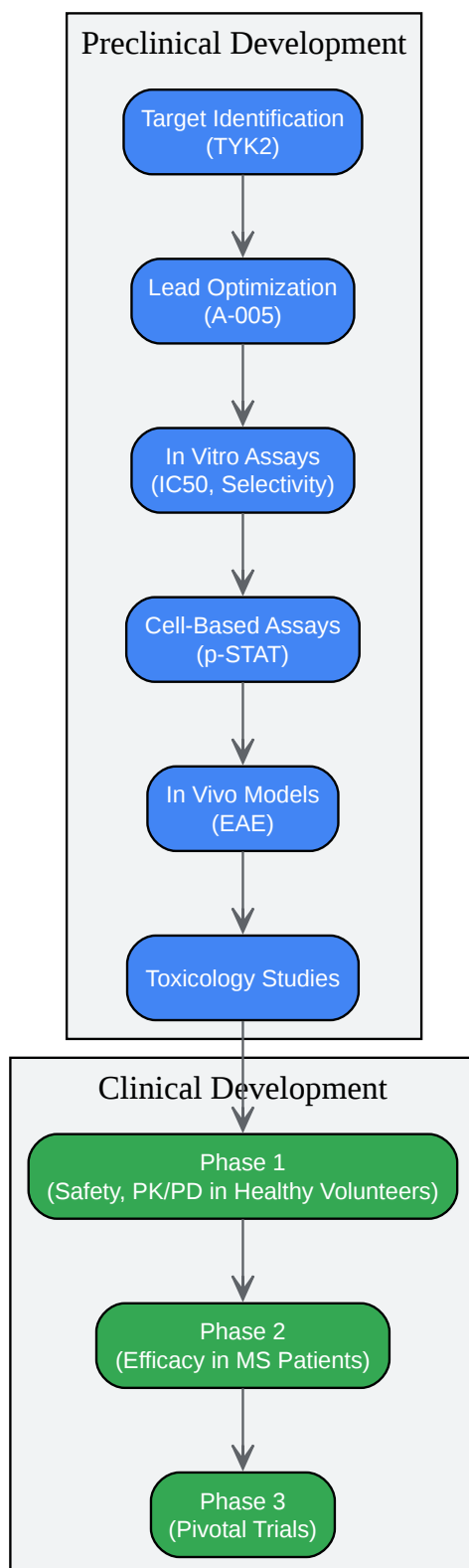
Preclinical and Phase 1 clinical trial data for A-005 have been reported, demonstrating its potential as a therapeutic agent.

| Parameter | Description | Key Findings | Source |
|---------------------------------|--|---|-----------|
| Preclinical Efficacy | Evaluation in an experimental autoimmune encephalomyelitis (EAE) model, a preclinical model for neuroinflammation. | A-005 significantly reduced clinical scores when administered prophylactically or therapeutically. | |
| Blood-Brain Barrier Penetration | Assessment of the ability of A-005 to cross the blood-brain barrier. | Demonstrated a blood-to-brain ratio of approximately 1:1 in preclinical studies. Phase 1 data confirmed CNS penetration in humans with significant and prolonged exposure in the cerebrospinal fluid (CSF).[3] | [3] |
| Phase 1 Clinical Trial | A study in 135 healthy participants to evaluate safety, tolerability, and pharmacokinetics (PK) of single- and multiple-ascending doses. | A-005 was well tolerated with no serious adverse events reported.[1][3] It achieved maximal TYK2 inhibition across a broad dose range. [2] CSF levels were comparable to or exceeded free drug exposure in plasma and exceeded IC90 levels in cell-based assays.[3] | [1][2][3] |

Signaling Pathway of A-005 Action

A-005 exerts its effect by inhibiting the TYK2 signaling pathway. This pathway is a critical component of the JAK-STAT signaling cascade, which is activated by various cytokines.





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References

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